molecular formula C23H24N2O4S B3466088 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-benzylacetamide

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-benzylacetamide

Cat. No.: B3466088
M. Wt: 424.5 g/mol
InChI Key: ARQWWFIPZCQDHI-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-benzylacetamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The structure of this compound includes a benzenesulfonyl group, an ethoxy group, and a benzylacetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-benzylacetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-ethoxyaniline with benzenesulfonyl chloride to form the intermediate 4-ethoxy-N-(benzenesulfonyl)aniline. This intermediate is then reacted with benzyl chloroacetate in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in these reactions include ethanol and acetonitrile, and the reactions are typically carried out under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-benzylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-benzylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-benzylacetamide involves its interaction with specific molecular targets, such as enzymes. The benzenesulfonyl group is known to interact with the active site of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzenesulfonyl)-4-ethoxyaniline
  • N-benzylacetamide
  • Benzenesulfonamide derivatives

Uniqueness

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-benzylacetamide is unique due to the presence of both the benzenesulfonyl and benzylacetamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-2-29-21-15-13-20(14-16-21)25(30(27,28)22-11-7-4-8-12-22)18-23(26)24-17-19-9-5-3-6-10-19/h3-16H,2,17-18H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQWWFIPZCQDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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